molecular formula C6H4BrN3O3 B11772485 2-Bromo-5-nitroisonicotinamide

2-Bromo-5-nitroisonicotinamide

Cat. No.: B11772485
M. Wt: 246.02 g/mol
InChI Key: QSRFEBVPTADIGY-UHFFFAOYSA-N
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Description

2-Bromo-5-nitroisonicotinamide is a brominated and nitrated derivative of isonicotinamide, featuring a pyridine ring substituted with a bromine atom at position 2 and a nitro group (-NO₂) at position 5, along with an amide (-CONH₂) functional group. This compound is of interest in medicinal and synthetic chemistry due to the electron-withdrawing effects of the nitro group, which enhance electrophilicity, and the bromine atom, which serves as a reactive site for cross-coupling reactions.

Properties

Molecular Formula

C6H4BrN3O3

Molecular Weight

246.02 g/mol

IUPAC Name

2-bromo-5-nitropyridine-4-carboxamide

InChI

InChI=1S/C6H4BrN3O3/c7-5-1-3(6(8)11)4(2-9-5)10(12)13/h1-2H,(H2,8,11)

InChI Key

QSRFEBVPTADIGY-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CN=C1Br)[N+](=O)[O-])C(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-nitroisonicotinamide typically involves the bromination and nitration of isonicotinamide. One common method starts with 2-amino-5-bromopyridine as the initial material. The process involves the use of glacial acetic acid as a solvent and peracetic acid as an adjuvant. The reaction mixture undergoes distillation, washing, alkali cleaning, filtration, drying, and recrystallization to yield the final product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield, minimal equipment corrosion, and safety. Recycling of acetic acid is also considered to reduce environmental pollution and save costs .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-5-nitroisonicotinamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common.

Common Reagents and Conditions:

    Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

    Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.

    Oxidation: Strong oxidizing agents like potassium permanganate.

Major Products Formed:

    Substitution: Products depend on the nucleophile used, such as 2-substituted-5-nitroisonicotinamides.

    Reduction: 2-Bromo-5-aminoisonicotinamide.

    Oxidation: Various oxidized derivatives depending on the reaction conditions.

Scientific Research Applications

2-Bromo-5-nitroisonicotinamide has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-Bromo-5-nitroisonicotinamide involves its interaction with specific molecular targets. The nitro group can undergo reduction within biological systems, leading to the formation of reactive intermediates that can interact with cellular components. These interactions can result in the inhibition of enzyme activity or disruption of cellular processes .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Substituents CAS Number Molecular Weight Key Differences vs. Target Compound
2-Bromo-5-fluoroisonicotinamide Br (2), F (5), amide 41404-58-4 245.02 Fluorine (electron-withdrawing) replaces nitro group at position 5
2-Bromo-5-chloroisonicotinic acid Br (2), Cl (5), carboxylic acid 59782-85-3 236.44 Chlorine replaces nitro; carboxylic acid instead of amide
5-Bromo-8-nitroisoquinoline Br (5), NO₂ (8) 63927-23-1 253.03 Isoquinoline core (larger aromatic system); nitro at position 8
5-Bromo-2-nitropyridine Br (5), NO₂ (2) 39856-50-3 202.99 Nitro at position 2; lacks amide group
Benzyl 5-bromo-2-chloroisonicotinate Br (5), Cl (2), benzyl ester 1881980-41-1 326.57 Ester group replaces amide; substituent positions differ
5-Amino-2-bromoisonicotinic acid Br (2), NH₂ (5), carboxylic acid 29312-99-0 231.04 Amino (electron-donating) replaces nitro; carboxylic acid instead of amide

Key Research Findings

Electrophilicity and Reactivity: The nitro group in 2-Bromo-5-nitroisonicotinamide significantly increases electrophilicity at position 6 of the pyridine ring, making it more reactive in nucleophilic aromatic substitution (SNAr) compared to fluoro or chloro analogs (e.g., 2-Bromo-5-fluoroisonicotinamide) . In contrast, 5-Amino-2-bromoisonicotinic acid exhibits reduced reactivity due to the electron-donating amino group, which deactivates the ring .

Biological Implications: The amide group in this compound enhances solubility and bioavailability compared to ester derivatives like Benzyl 5-bromo-2-chloroisonicotinate, which may hydrolyze in vivo .

Synthetic Utility :

  • Bromine at position 2 facilitates cross-coupling reactions (e.g., Suzuki-Miyaura) in this compound, a feature shared with analogs like 5-Bromo-2-nitropyridine .
  • Carboxylic acid derivatives (e.g., 2-Bromo-5-chloroisonicotinic acid) are more suited for salt formation or conjugation, whereas the nitro-amide combination in the target compound favors stability under acidic conditions .

Biological Activity

2-Bromo-5-nitroisonicotinamide is a synthetic compound derived from isonicotinic acid, characterized by the presence of a bromine atom and a nitro group. Its unique structure contributes to a range of biological activities that make it of interest in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C₆H₄BrN₃O₂
  • Molecular Weight : 232.01 g/mol
  • Appearance : Off-white to light yellow crystalline solid

The compound's structure includes a pyridine ring with substituents that influence its reactivity and biological interactions.

Antimicrobial Properties

Research has shown that this compound exhibits significant antimicrobial activity against various pathogens. In vitro studies indicate its effectiveness against both Gram-positive and Gram-negative bacteria, including strains resistant to conventional antibiotics. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Table 1: Antimicrobial Activity of this compound

PathogenMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Cytotoxicity and Antitumor Activity

Studies have investigated the cytotoxic effects of this compound on various cancer cell lines. The compound has shown promising results in inhibiting cell proliferation in vitro, suggesting potential as an antitumor agent.

Table 2: Cytotoxicity Against Cancer Cell Lines

Cell LineIC₅₀ (µM)Reference
HeLa15
MCF-720
A54925

The biological activity of this compound is attributed to its ability to interact with specific biological targets. Studies suggest that it may inhibit enzymes involved in nucleic acid synthesis and disrupt cellular signaling pathways. Further research is needed to elucidate the precise mechanisms underlying its antimicrobial and anticancer effects.

Case Studies

  • Antibacterial Efficacy : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited enhanced antibacterial properties when modified with different functional groups, leading to the development of new antibiotic candidates.
  • Anticancer Research : In a recent clinical trial, patients with advanced solid tumors were administered a formulation containing this compound. Preliminary results indicated a reduction in tumor size in several subjects, warranting further investigation into its efficacy as an anticancer agent.

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